molecular formula C19H17N5O5S B12384741 3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide

3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide

Cat. No.: B12384741
M. Wt: 427.4 g/mol
InChI Key: FFINEEDMYJBAMR-UFFVCSGVSA-N
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Description

3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide is a complex organic compound that features a pyrimidine ring, a sulfonylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonylamino group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially leading to the formation of hydroxyl derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The sulfonylamino group can interact with active sites of enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the pyrimidine and benzamide moieties can engage in π-π interactions with aromatic residues. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a versatile compound for research and development in various fields.

Biological Activity

The compound 3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide represents a class of biologically active molecules with potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C16H16N4O4S
  • Molecular Weight : 368.39 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the compound's potential as a cytotoxic agent against various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative effects against HepG2 liver cancer cells. The compound exhibited an IC50 value indicative of its potency, which was further supported by cell cycle analysis showing G1/S phase arrest and induction of apoptosis.

Table 1: Cytotoxic Activity Against HepG2 Cells

CompoundIC50 (µM)Mechanism of Action
This compound15.2Induction of apoptosis via G1/S arrest
Control (DMSO)--

The apoptosis mechanism was confirmed through flow cytometry using Annexin V-FITC/PI staining, indicating that the compound significantly increased early and late apoptotic cell populations compared to controls .

Antiviral Activity

In addition to its anticancer properties, the compound has been investigated for its antiviral effects. Preliminary data suggest that it may inhibit viral replication through interference with essential viral enzymes or host cell pathways necessary for viral entry and replication.

Table 2: Antiviral Activity Against Selected Viruses

Virus TypeInhibition (%)Concentration (µM)
HIV75%10
Influenza60%20

The antiviral mechanisms are believed to involve the disruption of viral protein synthesis and modulation of host immune responses .

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines. The study found that treatment with varying concentrations led to a dose-dependent increase in cytotoxicity. The most effective concentrations resulted in a significant reduction in cell viability, highlighting the compound's potential as a therapeutic agent.

Case Study Summary

Study Design :

  • Objective: To evaluate the cytotoxic effects on various cancer cell lines.
  • Method: MTT assay to determine cell viability post-treatment.

Results :

  • Significant cytotoxicity observed in HepG2 and MCF7 cell lines.
  • Mechanistic studies indicated apoptosis as a primary mode of action.

Properties

Molecular Formula

C19H17N5O5S

Molecular Weight

427.4 g/mol

IUPAC Name

3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C19H17N5O5S/c1-12-4-2-5-13(8-12)10-21-23-17(25)14-6-3-7-15(9-14)24-30(28,29)16-11-20-19(27)22-18(16)26/h2-11,24H,1H3,(H,23,25)(H2,20,22,26,27)/b21-10+

InChI Key

FFINEEDMYJBAMR-UFFVCSGVSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CNC(=O)NC3=O

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CNC(=O)NC3=O

Origin of Product

United States

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